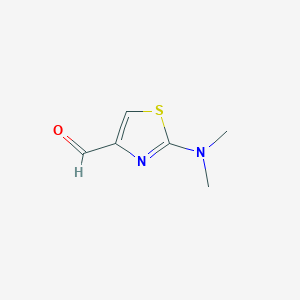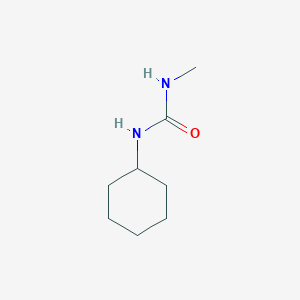
1-chloro-4-(2-nitroethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-chloro-4-(2-nitroethyl)benzene is an organic compound characterized by the presence of a nitro group (-NO2) and a chlorophenyl group attached to an ethane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-chloro-4-(2-nitroethyl)benzene can be synthesized through several methods. One common approach involves the nitration of 1-(4-chlorophenyl)ethane using nitric acid and sulfuric acid as nitrating agents. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitro compound .
Industrial Production Methods: In industrial settings, the production of 1-(4-chlorophenyl)-2-nitroethane often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1-chloro-4-(2-nitroethyl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed:
Reduction: 1-(4-Chlorophenyl)-2-aminoethane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-chloro-4-(2-nitroethyl)benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)-2-nitroethane primarily involves its chemical reactivity. The nitro group is highly electron-withdrawing, making the compound susceptible to reduction and substitution reactions. These reactions often involve the transfer of electrons and the formation of new chemical bonds, leading to the formation of various products .
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)ethane: Lacks the nitro group, making it less reactive in reduction and substitution reactions.
2-Nitro-1-phenylethane: Similar structure but without the chlorine atom, affecting its reactivity and applications.
Uniqueness: 1-chloro-4-(2-nitroethyl)benzene is unique due to the presence of both the nitro and chlorophenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in various chemical syntheses and industrial applications .
Propiedades
Número CAS |
60947-43-5 |
|---|---|
Fórmula molecular |
C8H8ClNO2 |
Peso molecular |
185.61 g/mol |
Nombre IUPAC |
1-chloro-4-(2-nitroethyl)benzene |
InChI |
InChI=1S/C8H8ClNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-4H,5-6H2 |
Clave InChI |
PXPMXGBWFXMDTR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-Amino-3-[(propan-2-YL)amino]benzoic acid](/img/structure/B8800168.png)



